molecular formula C11H19NO5 B152499 (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate CAS No. 215917-98-9

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Cat. No. B152499
M. Wt: 245.27 g/mol
InChI Key: KHKJMJAQUGFIHO-QMMMGPOBSA-N
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Description

The compound (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is related to chiral Mannich bases and is an enantiomer of a systemic fungicide. The synthesis of related compounds involves asymmetric reactions that yield products with high enantiomeric excess (ee), which is a measure of purity in terms of one enantiomer over the other.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated through the use of cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate (5) enamines, which are prepared from ketones such as 4-tert-butylpropiophenone. These enamines undergo a Mannich reaction to form chiral Mannich bases with nearly 100% ee. However, the optical purity of these β-amino ketones significantly drops during isolation. A two-step reduction of the keto group in these compounds affords chiral products with high ee, such as the (S)-enantiomer of the systemic fungicide fenpropimorph .

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is not provided, related compounds have been characterized using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug derivatives, has been elucidated. The structure is stabilized by aromatic π-stacking interactions and O–H⋯O hydrogen bonds in the solid state .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include asymmetric Mannich reactions, which are key for introducing chirality into the molecule. The Mannich reaction is a three-component reaction involving an enamine, an immonium ion, and a carbonyl compound. The reaction proceeds with high diastereoselectivity and enantioselectivity under controlled conditions. The subsequent reduction steps are crucial for achieving the desired enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate are not directly discussed in the provided papers. However, the properties of similar chiral compounds synthesized through asymmetric reactions typically include high melting points and specific optical rotations due to their crystalline nature and chiral purity. The stability of these compounds can be influenced by their solid-state interactions, as seen in the crystal structure analysis .

Scientific Research Applications

Thermochromic Properties

The compound (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate has been explored for its thermochromic properties. A study by Komissarov et al. (1991) found that a related compound, 4-morpholino-4-(2-hydroxyphenyl)cyclohexa-2,5-dienone, demonstrates thermochromic behavior in solution. This property results from the dissociation of the compound into morpholine and di(tert-butyl)-diphenoxyquinone, highlighting the potential of morpholine derivatives in thermochromic applications (Komissarov et al., 1991).

Synthesis of cis-3,5-Disubstituted Morpholine Derivatives

D’hooghe et al. (2006) conducted research on the synthesis of cis-3,5-disubstituted morpholine derivatives, using a substrate that is structurally similar to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. The study provides insights into the potential of morpholine derivatives in synthetic organic chemistry, especially in the context of creating novel molecular structures (D’hooghe et al., 2006).

Antimicrobial Applications

Nagavelli et al. (2014) explored the antimicrobial properties of new amides of Thiomorpholine carboxylate, which are structurally related to (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. This research provides an understanding of the potential use of morpholine derivatives in antimicrobial applications (Nagavelli et al., 2014).

Homochiral Amino Acid Derivatives Synthesis

Kollár and Sándor (1993) investigated the hydroformylation of a morpholine derivative to produce important intermediates for the synthesis of homochiral amino acid derivatives. This study shows the utility of morpholine derivatives in the synthesis of biologically significant compounds (Kollár & Sándor, 1993).

Acid-Base Interaction Studies

Research by Petrov et al. (2013) examined the acid-base interactions involving morpholine and other nitrogen-containing bases. The study's insights into the interaction dynamics of morpholine derivatives can contribute to a deeper understanding of their chemical behavior (Petrov et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding eye contact and wearing protective gloves (Precautionary statements: P280-P305+P351+P338) .

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl (3S)-morpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJMJAQUGFIHO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609253
Record name 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

CAS RN

215917-98-9
Record name 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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